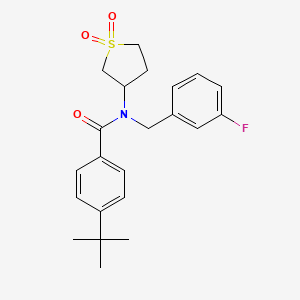4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide
CAS No.:
Cat. No.: VC15321824
Molecular Formula: C22H26FNO3S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H26FNO3S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C22H26FNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3 |
| Standard InChI Key | FAAQOMGKWQOHIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure comprises three primary components:
-
Benzamide backbone: A benzene ring substituted with a tert-butyl group at the para position and an amide functional group.
-
1,1-Dioxidotetrahydrothiophen-3-yl group: A five-membered sulfone ring (tetrahydrothiophene-1,1-dioxide) attached to the amide nitrogen.
-
3-Fluorobenzyl group: A benzyl substituent with a fluorine atom at the meta position.
The interplay of these groups introduces steric effects, electronic modulation, and redox-active characteristics. The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the fluorinated benzyl moiety contributes to lipophilicity and metabolic stability .
Systematic Nomenclature
The IUPAC name derives from the parent benzamide structure:
-
Root: Benzamide (benzoic acid amide).
-
Substituents:
-
4-tert-butyl: A tert-butyl group at position 4 of the benzene ring.
-
N-(1,1-dioxidotetrahydrothiophen-3-yl): The sulfone-modified tetrahydrothiophene ring at the amide nitrogen.
-
N-(3-fluorobenzyl): The 3-fluorobenzyl group bonded to the same nitrogen.
-
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous benzamide derivatives are typically synthesized via multi-step routes involving:
-
Amide Coupling: Reacting 4-tert-butylbenzoic acid with a diamine precursor under coupling agents like EDCl/HOBt.
-
Functionalization of Nitrogen: Sequential alkylation or reductive amination to introduce the 3-fluorobenzyl and tetrahydrothiophen-3-yl groups.
-
Oxidation: Converting tetrahydrothiophene to its sulfone derivative using oxidizing agents like hydrogen peroxide .
Table 1: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Carboxylic acid activation | EDCl, HOBt, DMF, 0–25°C | 4-tert-butylbenzoyl chloride |
| 2 | Amide formation | NH2-substituted tetrahydrothiophene, DIEA | N-(tetrahydrothiophen-3-yl)benzamide |
| 3 | Alkylation | 3-fluorobenzyl bromide, K2CO3, DMF | N,N-disubstituted benzamide |
| 4 | Sulfone oxidation | H2O2, AcOH, 50°C | Final product |
Reactivity Profile
-
Amide Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 4-tert-butylbenzoic acid and amine byproducts.
-
Sulfone Reduction: The sulfone group may be reduced to a sulfide under strong reducing conditions (e.g., LiAlH4) .
-
Fluorine Participation: The electron-withdrawing fluorine atom influences electrophilic aromatic substitution patterns in the benzyl group.
Physicochemical Properties
Calculated Properties
Based on structural analogs and computational tools:
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C22H25FNO3S |
| Molecular weight | 417.5 g/mol |
| LogP (lipophilicity) | 3.8 (predicted) |
| Solubility | Low in water; soluble in DMSO |
| Hydrogen bond acceptors/donors | 5 / 1 |
Spectroscopic Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume